9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole

Catalog No.
S867552
CAS No.
898546-82-2
M.F
C58H49NSi2
M. Wt
816.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-...

CAS Number

898546-82-2

Product Name

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole

IUPAC Name

[9-(4-tert-butylphenyl)-6-triphenylsilylcarbazol-3-yl]-triphenylsilane

Molecular Formula

C58H49NSi2

Molecular Weight

816.2 g/mol

InChI

InChI=1S/C58H49NSi2/c1-58(2,3)44-34-36-45(37-35-44)59-56-40-38-52(60(46-22-10-4-11-23-46,47-24-12-5-13-25-47)48-26-14-6-15-27-48)42-54(56)55-43-53(39-41-57(55)59)61(49-28-16-7-17-29-49,50-30-18-8-19-31-50)51-32-20-9-21-33-51/h4-43H,1-3H3

InChI Key

WIHKEPSYODOQJR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1
  • Piezoelectric Materials

    CzSi exhibits piezoelectric properties. This means it can convert mechanical stress into electrical energy and vice versa. This property makes CzSi a potential candidate for development in piezoelectric transducers []. These transducers have numerous applications, including sensors, actuators, and energy harvesting devices.

    For instance, CzSi-based transducers could be used in pressure sensors for medical applications or environmental monitoring. They could also be integrated into microelectromechanical systems (MEMS) for various functionalities.

  • Solid-State Electrolytes

    Another promising application of CzSi lies in solid-state electrolytes. Solid-state electrolytes are a potential alternative to the flammable liquid electrolytes currently used in lithium-ion batteries. CzSi demonstrates good ionic conductivity, making it a possible candidate for research in developing safer and more efficient solid-state batteries [].

    Solid-state batteries offer several advantages over traditional lithium-ion batteries, including improved safety, faster charging times, and potentially higher energy densities. Research on CzSi as a solid-state electrolyte material could contribute to advancements in battery technology.

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole is an organic compound belonging to the carbazole family, which is recognized for its unique electronic properties. This compound is characterized by the presence of tert-butylphenyl and triphenylsilyl groups, which enhance its stability and solubility. The molecular formula of this compound is C58H49NSi2C_{58}H_{49}NSi_2, with a molecular weight of 816.19 g/mol. It exhibits significant potential in organic electronics, particularly as a host material in organic light-emitting diodes due to its high triplet energy and wide band-gap properties .

Typical of carbazole derivatives. The introduction of the tert-butylphenyl group is typically achieved through Friedel-Crafts alkylation, while the triphenylsilyl groups are introduced via silylation reactions using triphenylsilyl chloride and a base such as triethylamine . The primary reactions involved in its synthesis include:

  • Friedel-Crafts Alkylation: This reaction facilitates the attachment of the tert-butylphenyl group to the carbazole core.
  • Silylation: This involves the introduction of triphenylsilyl groups at the C3 and C6 positions of the carbazole structure.

The synthesis of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole typically follows these steps:

  • Formation of Carbazole Core: Cyclization reactions involving appropriate precursors lead to the formation of the carbazole core.
  • Introduction of Tert-butylphenyl Group: This is achieved through Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst.
  • Attachment of Triphenylsilyl Groups: Silylation reactions using triphenylsilyl chloride and a base facilitate this step.

These methods ensure that the final product maintains desirable properties for electronic applications .

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole has several significant applications:

  • Organic Light-Emitting Diodes (OLEDs): It serves as a host material for blue electrophosphorescence, enhancing device performance due to its high triplet energy and electrochemical stability.
  • Optoelectronic Devices: Its unique electronic properties make it suitable for various optoelectronic applications, including sensors and photonic devices.
  • Materials Science: The compound can be utilized in developing new materials with improved stability and efficiency for electronics .

Studies on interaction mechanisms primarily focus on how 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole interacts within electronic devices. It has been shown to exhibit enhanced morphological stability and superior electrochemical characteristics when used as a host material in OLEDs. These interactions are crucial for optimizing device performance and longevity .

Several compounds share structural similarities with 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
9-PhenylcarbazoleLacks tert-butyl and triphenylsilyl groupsDifferent solubility and stability
3,6-Di-tert-butylcarbazoleContains tert-butyl groups but no triphenylsilyl groupsAffects electronic properties negatively compared to CzSi
9-(4-Methylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazoleMethyl group instead of tert-butyl groupAlters steric and electronic effects

The unique combination of both tert-butylphenyl and triphenylsilyl groups in 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole imparts enhanced stability, solubility, and electronic characteristics that distinguish it from these similar compounds. These features contribute significantly to its utility in advanced materials for organic electronics .

Wikipedia

9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole

Dates

Modify: 2023-08-16

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